2,4-Diiodo-6-(methylsulfonyl)phenyl propionate
Overview
Description
2,4-Diiodo-6-(methylsulfonyl)phenyl propionate is a chemical compound with the molecular formula C10H10I2O4S and a molecular weight of 480.05794 g/mol . This compound is characterized by the presence of two iodine atoms, a methylsulfonyl group, and a propionate ester group attached to a phenyl ring. It has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 2,4-Diiodo-6-(methylsulfonyl)phenyl propionate typically involves the iodination of a suitable phenyl precursor followed by the introduction of the methylsulfonyl and propionate ester groups. The reaction conditions often require the use of iodine reagents and appropriate solvents to facilitate the iodination process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Diiodo-6-(methylsulfonyl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(methylsulfonyl)phenyl propionate involves its interaction with specific molecular targets and pathways. The presence of iodine atoms and the methylsulfonyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,4-Diiodo-6-(methylsulfonyl)phenyl propionate can be compared with other similar compounds, such as:
- 2,4-Diiodo-6-(methylsulfonyl)phenol
- 2,4-Diiodo-6-(methylsulfonyl)benzoic acid
- 2,4-Diiodo-6-(methylsulfonyl)benzyl alcohol These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of iodine atoms and the propionate ester group in this compound distinguishes it from these related compounds .
Properties
IUPAC Name |
(2,4-diiodo-6-methylsulfonylphenyl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2O4S/c1-3-9(13)16-10-7(12)4-6(11)5-8(10)17(2,14)15/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXVJCKXTFOTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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